molecular formula C25H29ClN4O4 B2404332 Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260995-83-2

Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2404332
CAS No.: 1260995-83-2
M. Wt: 484.98
InChI Key: OYVHOVWTHIYHPN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 2-chlorophenyl group at position 4, a piperazine ring substituted with a 3-methoxyphenyl group at position 6, and an ethyl carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)19-9-4-5-10-20(19)26)16-29-11-13-30(14-12-29)17-7-6-8-18(15-17)33-2/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVHOVWTHIYHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Tetrahydropyrimidine moiety : Contributes to its pharmacological activity.
  • Piperazine ring : Known for its role in various biologically active compounds.

Antitumor Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor activity. For example, compounds that inhibit dihydrofolate reductase (DHFR) have shown effectiveness against various cancer types by disrupting DNA synthesis pathways. This compound may similarly affect DHFR activity, leading to reduced proliferation of cancer cells .

Antidepressant Activity

Piperazine derivatives are often explored for their antidepressant effects. The presence of the piperazine ring in this compound suggests potential serotonin receptor modulation, which is critical in treating depression and anxiety disorders. Studies have shown that related compounds can enhance serotonergic neurotransmission .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperazine moiety is associated with enhanced antibacterial and antifungal properties. Testing on various bacterial strains has shown promising results for similar tetrahydropyrimidine derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : By targeting enzymes such as DHFR, the compound can disrupt essential metabolic processes in cancer cells.
  • Receptor Modulation : Interaction with serotonin receptors may lead to improved mood regulation and anxiety relief.
  • Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt microbial cell membranes.

Case Studies and Research Findings

A review of recent studies highlights the compound's potential across various therapeutic areas:

Study Focus Findings
Antitumor EffectsDemonstrated inhibition of DHFR leading to reduced tumor growth in vitro.
Antidepressant PotentialShowed increased serotonin levels in animal models.
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria in laboratory settings.

Scientific Research Applications

Antipsychotic Activity

Research has indicated that compounds containing piperazine rings exhibit antipsychotic properties. Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its effects on dopamine receptors, particularly D2 and D3 subtypes. Studies suggest that modifications in the piperazine structure can lead to enhanced binding affinity and selectivity towards these receptors, making it a candidate for further development as an antipsychotic agent .

Antimicrobial Activity

The antibacterial and antifungal properties of tetrahydropyrimidines have been documented extensively. The compound's structural features suggest potential activity against various pathogens. Preliminary studies have shown that similar derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, indicating that further exploration of this compound could yield promising antimicrobial agents .

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds like this compound are being evaluated for neuroprotective effects. The piperazine component is known to interact with serotonin receptors, which play a crucial role in mood regulation and neuroprotection. Research is ongoing to assess the compound's ability to mitigate neuronal damage in models of neurodegeneration .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrahydropyrimidine core followed by the introduction of aromatic substituents through coupling reactions. Various synthetic routes have been explored to optimize yield and purity. The development of derivatives with modified functional groups has been a focus area to enhance efficacy and reduce side effects associated with existing drugs .

Case Study 1: Antipsychotic Evaluation

A study published in 2020 evaluated a series of piperazine derivatives for their antipsychotic potential using animal models. The results indicated that derivatives similar to this compound demonstrated significant reductions in psychotic symptoms compared to control groups .

Case Study 2: Antimicrobial Testing

In a comparative study conducted in 2021, several tetrahydropyrimidine derivatives were screened against common bacterial strains. The results showed that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential as new antimicrobial agents .

Case Study 3: Neuroprotective Screening

A recent investigation into the neuroprotective effects of piperazine-containing compounds revealed promising results for derivatives like this compound. The study found that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Chlorophenyl vs. Methoxyphenyl Substituents
  • Analog from : Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Key Difference : Replacement of 3-methoxyphenyl with 3-chlorophenyl on the piperazine.
    • Impact :
  • Lipophilicity : The chloro substituent increases logP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .
Methoxybenzoyl Substituent ()
  • Analog : Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Key Difference : A 4-methoxybenzoyl group replaces the 3-methoxyphenyl on piperazine.
    • Impact :
  • Hydrogen Bonding: The carbonyl in the benzoyl group increases hydrogen bond acceptor count (9 vs.
  • Steric Effects : The bulkier benzoyl group may restrict conformational flexibility, affecting binding to sterically sensitive receptors .
Trifluoromethylphenyl Carbamoyl Substituent ()
  • Analog : Ethyl 4-(2,4-dichlorophenyl)-6-[(3-methyl-4-{[4-(trifluoromethyl)phenyl]carbamoyl}piperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Key Difference : Introduction of a trifluoromethylphenyl carbamoyl group.
    • Impact :
  • Electron-Withdrawing Effects : The CF₃ group enhances metabolic stability and may influence logD (2.35 in vs. ~3.5 estimated here) .

Core Structure Modifications

Thioxo vs. Oxo Derivatives ()
  • Analog : Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Key Difference : Replacement of the 2-oxo group with 2-thioxo.
    • Impact :
  • Solubility : Thioxo derivatives may exhibit lower solubility due to reduced polarity .
Pyrazole-Containing Analogs ()
  • Analog : Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • Key Difference : Pyrazole ring replaces the piperazine moiety.
    • Impact :
  • Bioactivity Shift : Pyrazole-containing analogs are associated with antioxidant and antimicrobial activities, diverging from the CNS-targeting profile of piperazine derivatives .

Quantitative Structural and Pharmacokinetic Comparison

Property Target Compound (Inferred) (3-Cl) (4-MeO-Benzoyl) (CF₃) (Thioxo)
Molecular Weight ~525 (estimated) 521.86 527.02 ~610 (estimated) 336.37
logP ~2.8 (estimated) ~3.2 2.88 ~3.5 2.1
Hydrogen Bond Acceptors 7 7 9 10 5
Polar Surface Area ~75 Ų ~75 Ų 76.52 Ų ~85 Ų ~65 Ų
Bioactivity Notes Potential CNS modulation Enhanced lipophilicity Increased H-bond capacity Metabolic stability Antioxidant focus

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